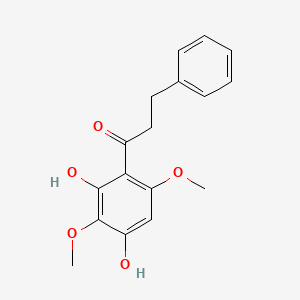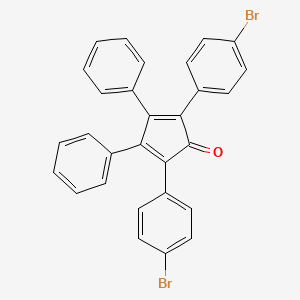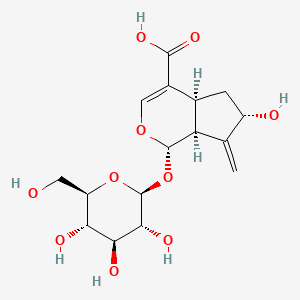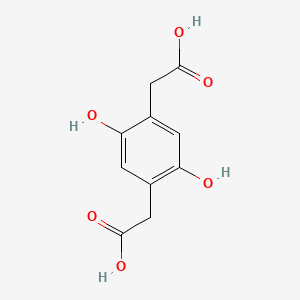![molecular formula C9H19NO4Si B3029200 N-[3-(Trimethoxysilyl)propyl]prop-2-enamide CAS No. 57577-96-5](/img/structure/B3029200.png)
N-[3-(Trimethoxysilyl)propyl]prop-2-enamide
Vue d'ensemble
Description
N-[3-(Trimethoxysilyl)propyl]prop-2-enamide is a compound that falls within the broader class of enamides, which are characterized by the presence of a nitrogen atom adjacent to a carbon-carbon double bond. Enamides are known for their bioactivity and are commonly used in the synthesis of various natural products and pharmaceuticals. They are particularly valued in asymmetric synthesis for the incorporation of nitrogen functionality into molecules .
Synthesis Analysis
The synthesis of this compound and related compounds typically involves the isomerization of N-allyl amides. A general method for this transformation has been reported, which allows for the formation of Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity. This process is atom-economic and represents a significant advancement in the synthesis of complex enamides . Additionally, the synthesis of related copolymers incorporating the trimethoxysilyl functional group has been achieved through reversible addition–fragmentation chain-transfer polymerization, demonstrating the versatility of this functional group in polymer chemistry .
Molecular Structure Analysis
The molecular structure of enamides, including this compound, is crucial for their reactivity and the selectivity of the reactions they undergo. The geometric definition of the enamide double bond, whether it is E or Z, can significantly influence the outcome of synthetic transformations. The ability to control this geometry is essential for the application of enamides in the synthesis of complex molecules with specific stereochemistry .
Chemical Reactions Analysis
Enamides, such as this compound, can participate in a variety of chemical reactions. They have been used as nucleophiles in stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of the nitrogen atom provides a site for catalytic reactions and the introduction of protected nitrogen functional groups into target molecules. The reactivity of enamides can be further enhanced by the presence of substituents that can stabilize reaction intermediates or facilitate the addition of nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the trimethoxysilyl group. This functional group can undergo hydrolysis, leading to the formation of silica crosslinks in polymer matrices. This property has been exploited in the fabrication of core-crosslinked micelles for drug delivery applications. The thermoresponsive behavior of polymers containing the trimethoxysilyl group has been studied, revealing the potential for temperature-controlled release of therapeutic agents .
Applications De Recherche Scientifique
Surface Derivatization and Adhesion Promotion
N-[3-(Trimethoxysilyl)propyl]prop-2-enamide and its derivatives have been explored for their utility in surface derivatization to enhance the adhesion of polymer films to various substrates, such as silicon photoanodes. This process involves covalently anchoring the compound to a substrate through surface OH groups, enabling the initiation of polymerization for protective and adhesive coatings. For instance, the treatment of n-type silicon electrodes with derivatives of this compound has shown improved durability of the electrodes, attributed to the robust anchoring of polymer films that protect against photoanodic decomposition (Simon, Ricco, & Wrighton, 1982).
Nanocarrier Design for Drug and Nucleic Acid Delivery
The compound has also been incorporated into the design of thermoresponsive, core-crosslinked micelles for the co-delivery of anticancer drugs and nucleic acids. The use of derivatives of this compound in the fabrication of these micelles allows for the creation of silica crosslinks within the core, enhancing the stability and efficiency of drug delivery systems. These nanocarriers have shown promise in mediating higher gene transfer rates and improved treatment efficacy in the presence of serum, indicating their potential for enhanced therapeutic applications (Chang et al., 2015).
Antiviral Research
Research has identified derivatives of this compound as potent inhibitors of virus replication, specifically targeting the formation of viral replication compartments. Studies involving Zika virus have highlighted the potential of these compounds in inhibiting viral replication by preventing the formation of membranous replication compartments, showcasing a novel approach to antiviral therapy (Riva et al., 2021).
Mécanisme D'action
Target of Action
N-(3-(Trimethoxysilyl)propyl)acrylamide, also known as N-[3-(Trimethoxysilyl)propyl]prop-2-enamide or N-(3-trimethoxysilylpropyl)prop-2-enamide, is a complex compound with a variety of potential targets. Similar compounds have been used for surface modification of materials like silica gel , suggesting that its targets could be surfaces of various substrates.
Mode of Action
The compound acts as a monomer and a coupling agent in polymerization reactions . It can copolymerize with other monomers to produce polymer films with improved mechanical properties and adhesion to various substrates . The presence of an additional functional group of acrylate facilitates its use for grafting polymerization on plastic surfaces .
Biochemical Pathways
It’s known that the compound undergoes raft (reversible addition-fragmentation chain transfer) polymerization, a type of controlled/living radical polymerization . This process allows for fine control over the polymer’s architecture, morphology, and chemical structure .
Result of Action
The result of N-(3-(Trimethoxysilyl)propyl)acrylamide’s action is the formation of polymers with improved mechanical properties and adhesion to various substrates . It can also lead to the formation of transparent mesoporous hybrids with a surface area of up to 400 m2.g-1 when used in the sol-gel process .
Action Environment
The action, efficacy, and stability of N-(3-(Trimethoxysilyl)propyl)acrylamide can be influenced by various environmental factors. For instance, the compound can form explosive mixtures with air on intense heating . Additionally, the compound’s ability to form polymers and modify surfaces suggests that its action could be influenced by the properties of the substrates it interacts with.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction, serious eye damage, and respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-(3-trimethoxysilylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4Si/c1-5-9(11)10-7-6-8-15(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNWFFWGDCAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)C=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551757 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57577-96-5 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


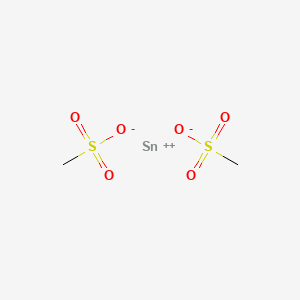
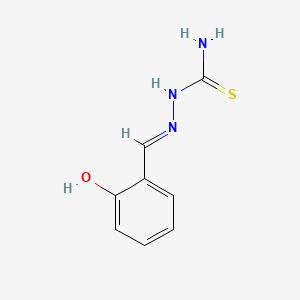
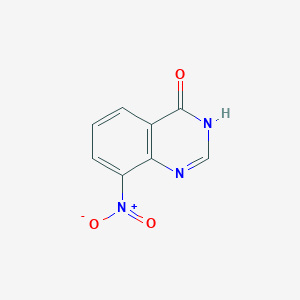
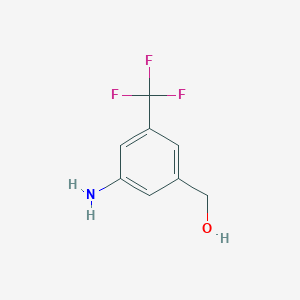
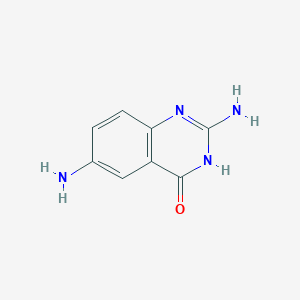
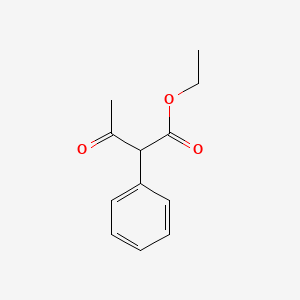
![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)
